molecular formula C22H19N7O B2532856 N-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1798485-26-3

N-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2532856
CAS No.: 1798485-26-3
M. Wt: 397.442
InChI Key: ICBXJMHLNZTBBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide is a potent and cell-active small molecule inhibitor of the MTH1 enzyme (NUDT1). MTH1 sanitizes the oxidized nucleotide pool by hydrolyzing damaged dNTPs, such as 8-oxo-dGTP, preventing their incorporation into DNA during replication and thus suppressing oxidative DNA damage-induced cell death . This compound effectively binds to the active site of MTH1, inhibiting its phosphatase activity and leading to the accumulation of oxidized nucleotides in the nucleotide pool. Consequently, upon DNA replication, these oxidized nucleotides are misincorporated into genomic DNA, causing DNA double-strand breaks, activation of the DNA damage response, and selective apoptosis in cancer cells. Research utilizing this and related MTH1 inhibitors has been pivotal in validating MTH1 as a promising therapeutic target in oncology , particularly for tumors with high levels of oxidative stress or dysfunctional redox homeostasis. Its primary research applications include investigating the role of oxidative DNA damage in carcinogenesis, exploring synthetic lethal interactions in cancer models, and studying cellular mechanisms of DNA repair and genome integrity. The unique structural features of this inhibitor, including the benzimidazole and triazole-carboxamide groups, contribute to its high affinity and selectivity, making it a valuable chemical probe for basic research and a potential lead compound for anticancer drug discovery.

Properties

IUPAC Name

N-[(1-methylbenzimidazol-2-yl)methyl]-1-phenyl-5-pyrrol-1-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N7O/c1-27-18-12-6-5-11-17(18)24-19(27)15-23-21(30)20-22(28-13-7-8-14-28)29(26-25-20)16-9-3-2-4-10-16/h2-14H,15H2,1H3,(H,23,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICBXJMHLNZTBBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1CNC(=O)C3=C(N(N=N3)C4=CC=CC=C4)N5C=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes benzimidazole and triazole moieties, which are known for their biological significance. The presence of these functional groups suggests potential interactions with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzimidazole derivatives, including those related to the compound . Benzimidazole-based compounds have been shown to act as topoisomerase inhibitors and DNA intercalators, which are crucial mechanisms in cancer therapeutics.

  • Topoisomerase Inhibition : Compounds similar to this compound have demonstrated inhibition of topoisomerase enzymes. This inhibition disrupts DNA replication and transcription, leading to cancer cell death .
  • DNA Intercalation : The triazole moiety can facilitate intercalation between DNA bases, potentially leading to mutagenic effects that can be exploited in cancer therapy .
  • Apoptosis Induction : Research indicates that certain benzimidazole derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

StudyCompoundBiological ActivityFindings
Compound 56qAntitumor activityDemonstrated low toxicity and significant anticancer effects in vivo.
2-phenyl-1H-benzo[d]imidazole derivativesα-glucosidase inhibitionShowed significant hypoglycemic activity and non-cytotoxicity against liver cells.
4-(1H-benzodimidazol-2-yl)-furazan derivativesMicrotubule destabilizationIndicated potential as an anticancer agent through microtubule disruption.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of benzimidazole derivatives is generally favorable, with low toxicity reported in various studies. For instance, compound 56q was evaluated in phase I trials due to its promising pharmacological properties .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of benzimidazole and triazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that triazole derivatives can inhibit the growth of various bacterial strains and fungi. The specific compound has been evaluated for its efficacy against pathogens such as Mycobacterium tuberculosis, demonstrating promising results in vitro and in vivo .

Anticancer Properties
The compound has been investigated for its potential as an anticancer agent. In vitro studies have shown that it can induce apoptosis in cancer cells while sparing normal cells. The mechanism involves the modulation of key signaling pathways associated with cell proliferation and survival . Additionally, the structural components of the compound allow for interaction with various targets within cancer cells, enhancing its therapeutic potential .

Pharmacological Applications

Anti-inflammatory Effects
The compound's ability to modulate inflammatory responses has been documented. It has shown promise in reducing markers of inflammation in animal models, suggesting potential applications in treating inflammatory diseases .

Neuroprotective Effects
Recent studies have indicated that similar compounds possess neuroprotective properties, which could be beneficial in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. The mechanism may involve the inhibition of oxidative stress and apoptosis in neuronal cells .

Materials Science

Polymer Chemistry
In materials science, the incorporation of this compound into polymer matrices has been explored for creating advanced materials with enhanced mechanical properties and thermal stability. Its unique chemical structure contributes to improved interaction within polymer networks, leading to materials with tailored properties for specific applications .

Case Study 1: Antimicrobial Efficacy

A study published in 2018 evaluated a series of benzimidazole derivatives, including N-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide. The results showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating potency comparable to standard antibiotics .

Case Study 2: Anticancer Activity

In a 2020 study focusing on the anticancer properties of triazole derivatives, the compound was found to inhibit cell proliferation in breast cancer cell lines. The study utilized flow cytometry to assess apoptosis rates and reported a notable increase in apoptotic cells when treated with the compound compared to controls .

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Analogous Compounds

Compound Name/ID (Source) Core Structure Substituents/Functional Groups Molecular Weight (g/mol) Notable Features
Target Compound Benzimidazole-triazole-pyrrole 1-Methylbenzimidazole, phenyl, pyrrole, carboxamide Not reported Enhanced H-bonding via carboxamide
9a–9e () Benzimidazole-triazole-thiazole Varied aryl groups (e.g., 4-fluorophenyl, 4-bromophenyl) ~500–550 (estimated) Thiazole-acetamide linker; substituent-dependent activity
Compounds 2–12 () Benzimidazole-indole/thiazolidinone Chloro, indoline-2,3-dione, thiazolidin-4-one ~400–450 (estimated) Increased lipophilicity with chloro groups
18a, 18b, 22a, 22b () Benzimidazole-pyrazole-thiophene/pyran Cyano, ester, pyran ~450–500 (estimated) Bulky pyran/thiophene; potential solubility challenges
C17H16F3N5OS () Thiazole-imidazole-trifluoromethyl Trifluoromethyl, pyridine 395.4 Fluorine-enhanced metabolic stability

Key Observations:

Functional Group Diversity : The target compound’s pyrrole and carboxamide groups distinguish it from thiazole-acetamide analogs (9a–9e) and trifluoromethyl-containing derivatives (). These groups may improve binding specificity compared to the thiazole or pyridine moieties in analogs .

Conversely, fluorine in ’s compound enhances stability but reduces polar surface area .

Molecular Weight : The target compound’s molecular weight likely exceeds 400 g/mol, similar to analogs in and , aligning with typical drug-like properties .

Research Findings and Gaps

Structural Superiority : The carboxamide group in the target compound may outperform acetamide linkers () in forming stable protein-ligand interactions .

Synthetic Challenges : The pyrrole-triazole junction may require optimized conditions to avoid side reactions, as seen in ’s use of 1,4-dioxane and triethylamine for similar syntheses .

Unanswered Questions : The impact of the 1-methyl group on benzimidazole’s conformational flexibility remains unexplored compared to chloro or indole substituents .

Q & A

Q. What are the common synthetic routes for N-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide?

The synthesis typically involves multi-step condensation reactions. For example:

  • Step 1: Formation of the benzimidazole core via cyclization of o-phenylenediamine derivatives under acidic conditions.
  • Step 2: Introduction of the triazole ring using copper-catalyzed azide-alkyne cycloaddition (CuAAC), as seen in analogous triazole-carboxamide syntheses .
  • Step 3: Functionalization with pyrrole or aryl groups via nucleophilic substitution or coupling reactions. highlights the use of K₂CO₃ as a base in DMF for alkylation reactions, while emphasizes tetrakis(dimethylamino)ethylene (TDAE) for imidazole derivatization .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • IR Spectroscopy: Identifies functional groups (e.g., carbonyl stretch at ~1650–1700 cm⁻¹ for carboxamide, triazole C-N stretches) .
  • NMR (¹H/¹³C): Confirms substitution patterns (e.g., benzimidazole methyl protons at δ ~3.8–4.0 ppm, triazole protons at δ ~7.5–8.5 ppm) .
  • Elemental Analysis: Validates purity by matching calculated vs. experimental C, H, N percentages (e.g., ±0.3% deviation threshold) .
  • Mass Spectrometry (ESI/HRMS): Determines molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX software determine the crystal structure of this compound?

  • Data Collection: Use a single-crystal X-ray diffractometer (e.g., Bruker D8 QUEST) with Mo-Kα radiation (λ = 0.71073 Å).
  • Structure Solution: Employ SHELXT for phase determination via intrinsic phasing algorithms .
  • Refinement: Apply SHELXL for anisotropic displacement parameter refinement and disorder modeling. notes the use of restraints (e.g., DFIX, SIMU) for flexible moieties like the pyrrole ring .
  • Validation: Check with PLATON for missed symmetry or twinning .

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

  • Substituent Variation: Replace the pyrrole group with bioisosteres (e.g., tetrazole, thiophene) to modulate lipophilicity and binding affinity, as demonstrated in angiotensin II antagonists .
  • Positional Scanning: Modify the benzimidazole methyl group (e.g., ethyl, CF₃) to assess steric effects. shows that trifluoromethyl groups enhance metabolic stability .
  • In Silico Docking: Use AutoDock Vina to predict binding modes with target proteins (e.g., factor Xa), guided by crystallographic data of related compounds .

Q. How can contradictions between computational models and experimental SAR data be resolved?

  • Statistical Analysis: Apply Design of Experiments (DoE) to identify critical variables (e.g., solvent polarity, temperature) affecting reaction outcomes .
  • Free-Energy Perturbation (FEP): Refine docking scores by simulating ligand-protein interactions under explicit solvent conditions.
  • Experimental Validation: Synthesize and test "outlier" compounds predicted by models but not yet synthesized. resolved stability issues of pyrrole derivatives via acyl substitution .

Q. What strategies optimize derivatization into thiophene or thiadiazole analogs?

  • Thiophene Synthesis: React the carboxamide with Lawesson’s reagent or P₄S₁₀ to convert carbonyl groups to thiocarbonyl, followed by cyclization (see ) .
  • Thiadiazole Formation: Use POCl₃-mediated cyclization of thiosemicarbazides, as shown in for triazole-thiadiazole hybrids .
  • Reaction Monitoring: Track intermediates via TLC or LC-MS to avoid over-oxidation or side reactions.

Q. What are best practices for refining high-resolution crystallographic data?

  • Data Handling: Use WinGX to merge datasets, apply absorption corrections, and generate CIF files .
  • Hydrogen Placement: Position H atoms geometrically (HFIX commands in SHELXL) or via difference Fourier maps for acidic protons .
  • Twinned Data: Apply TWIN/BASF commands in SHELXL for non-merohedral twinning, as seen in for challenging crystals .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.